1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
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Description
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis techniques have been employed to create a range of compounds, including those with a structure similar to 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, for the purpose of evaluating their antibacterial activities. Specifically, the synthesis of piperidine containing pyrimidine imines and thiazolidinones has been explored, demonstrating a method to efficiently generate compounds that are then screened for antibacterial properties. This approach underscores the compound's potential in contributing to the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antibacterial and Antifungal Activities
Derivatives similar to this compound have been synthesized and evaluated for their potential antibacterial and antifungal activities. By synthesizing specific thiazolidinones and azetidinones from chalcone, research has opened avenues for the development of novel antimicrobial agents. The antimicrobial screening of these derivatives against various bacterial and fungal strains has indicated their potential as a new class of antimicrobial agents, further highlighting the importance of such compounds in medical research (Patel & Patel, 2017).
Synthesis of Dihydropyrimidinone Derivatives
The compound's structural framework has been utilized in the synthesis of novel dihydropyrimidinone derivatives, incorporating piperazine/morpholine moieties. This synthesis process not only showcases the versatility of the compound in chemical synthesis but also its application in creating molecules with potential biological activity. Dihydropyrimidinones synthesized in this manner have been analyzed for their yield and efficiency, demonstrating the compound's role in facilitating the development of new chemical entities with potential pharmacological applications (Bhat et al., 2018).
Hydrogen-Bonding Patterns and Crystal Structure
Research into compounds structurally related to this compound has provided insights into hydrogen-bonding patterns and crystal structures. Studies on enaminones, including those with piperidine moieties, have elucidated the significance of intra- and intermolecular hydrogen bonding. This research contributes to a deeper understanding of the molecular structures and interactions of similar compounds, offering valuable information for the design of molecules with specific properties (Balderson et al., 2007).
Properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-9-16(19-13(2)18-12)22-15-3-6-20(7-4-15)17(21)10-14-5-8-23-11-14/h5,8-9,11,15H,3-4,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZGZQRYSNTUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.